Structural and Isomeric Specificity: Distinct InChIKey Differentiates from Omega-3 Isomer
The compound's unique chemical identity is confirmed by its International Chemical Identifier Key (InChIKey), which is distinct from its positional isomer (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA [1][2]. This difference is critical for analytical workflows (e.g., LC-MS/MS) where accurate identification and quantification depend on unique fragmentation patterns and retention times. Using the incorrect isomer would lead to misidentification and invalidate quantitative metabolomics or lipidomics experiments [2].
| Evidence Dimension | Chemical Identity |
|---|---|
| Target Compound Data | InChIKey: GPKHWNMCLWDFOL-VCMLSESPSA-N |
| Comparator Or Baseline | (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA, InChIKey: UERYNYFAFQPKQI-TYDLXKLOSA-N |
| Quantified Difference | Unique InChIKeys, indicating distinct molecular structures |
| Conditions | Computational generation of unique chemical identifiers |
Why This Matters
Procurement of the correct isomer ensures experimental reproducibility and data integrity in analytical and metabolic studies.
- [1] ChEBI. (10Z,13Z,16Z)-3-oxodocosatrienoyl-CoA (CHEBI:74665). European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:74665 View Source
- [2] ChEBI. (13Z,16Z,19Z)-3-oxodocosatrienoyl-CoA (CHEBI:74608). European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=74608 View Source
